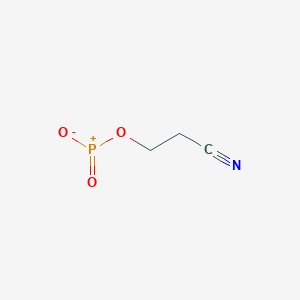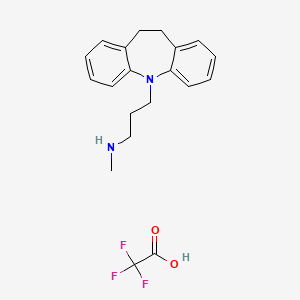
Desipramine trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desipramine trifluoroacetate is a chemical compound that combines desipramine, a tricyclic antidepressant, with trifluoroacetate, a derivative of trifluoroacetic acid. Desipramine is primarily used in the treatment of depression and other mood disorders. The trifluoroacetate component is often used in organic chemistry for various purposes, including as a reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Desipramine trifluoroacetate can be synthesized by reacting desipramine with trifluoroacetic acid. The reaction typically involves dissolving desipramine in an appropriate solvent, such as methanol or ethanol, and then adding trifluoroacetic acid. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions: Desipramine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to desipramine.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction will regenerate desipramine .
Aplicaciones Científicas De Investigación
Desipramine trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Medicine: this compound is investigated for its antidepressant properties and its potential use in treating other mood disorders.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
Desipramine trifluoroacetate exerts its effects primarily through the inhibition of norepinephrine reuptake. This increases the availability of norepinephrine in the synaptic cleft, enhancing neurotransmission. It also has a lesser effect on serotonin reuptake. The trifluoroacetate component may influence the compound’s pharmacokinetics and stability .
Comparación Con Compuestos Similares
Desipramine Hydrochloride: Another salt form of desipramine, used similarly in the treatment of depression.
Imipramine: A tricyclic antidepressant with a similar mechanism of action but different pharmacokinetic properties.
Nortriptyline: Another tricyclic antidepressant, structurally similar to desipramine but with different clinical uses
Uniqueness: Desipramine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which may enhance its stability and alter its pharmacokinetic profile compared to other desipramine salts .
Propiedades
Número CAS |
34289-31-1 |
|---|---|
Fórmula molecular |
C20H23F3N2O2 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H22N2.C2HF3O2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;3-2(4,5)1(6)7/h2-5,7-10,19H,6,11-14H2,1H3;(H,6,7) |
Clave InChI |
UFQHEQUKRIFMOM-UHFFFAOYSA-N |
SMILES canónico |
CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)
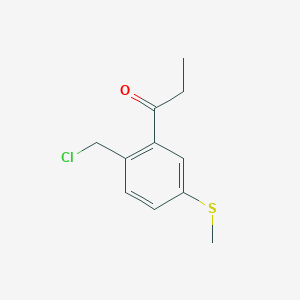
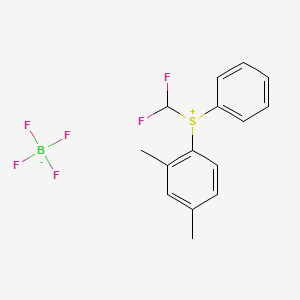
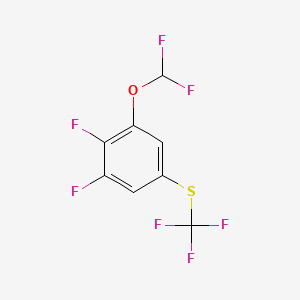
![[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14063391.png)
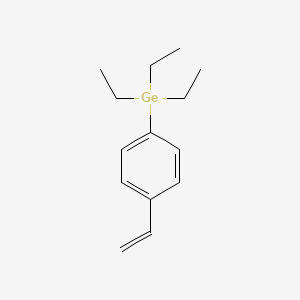
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)
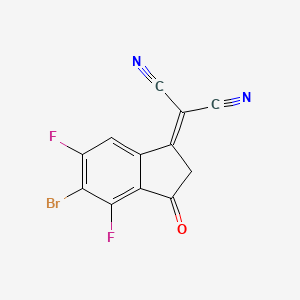
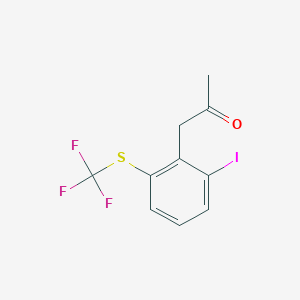

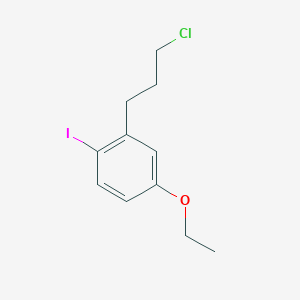
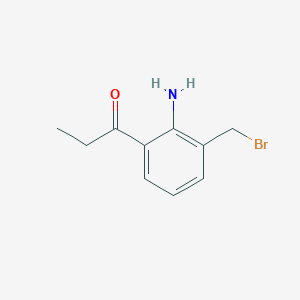
![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)
